molecular formula C21H17BrN4O2S B3295658 N-(4-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888452-57-1

N-(4-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B3295658
CAS No.: 888452-57-1
M. Wt: 469.4 g/mol
InChI Key: IQMBWFCJFDTTCS-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted at the 2-position with a sulfanyl acetamide group and at the 3-position with a prop-2-en-1-yl (allyl) moiety. The N-(4-bromophenyl) group introduces a halogenated aromatic system, which may enhance binding affinity via halogen bonding or hydrophobic interactions.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2S/c1-2-11-26-20(28)19-18(15-5-3-4-6-16(15)24-19)25-21(26)29-12-17(27)23-14-9-7-13(22)8-10-14/h2-10,24H,1,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBWFCJFDTTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenylamine, acetic anhydride, and various intermediates that form the pyrimidoindole core. The reaction conditions may involve:

    Heating: To facilitate the formation of the pyrimidoindole ring.

    Catalysts: Such as acids or bases to promote specific steps in the synthesis.

    Solvents: Like ethanol or dimethyl sulfoxide (DMSO) to dissolve reactants and intermediates.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Where reactions are carried out in large reactors.

    Continuous Flow Chemistry: For more efficient and scalable production.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: To form sulfoxides or sulfones.

    Reduction: To reduce the carbonyl group to an alcohol.

    Substitution: Particularly nucleophilic substitution at the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: May produce alcohol derivatives.

    Substitution: Can result in various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is C20H18BrN3O3SC_{20}H_{18}BrN_{3}O_{3}S with a molecular weight of approximately 460.34 g/mol. The structure includes a bromophenyl group and a pyrimidine derivative, which are known for their pharmacological activities.

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to N-(4-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.
    • Case Study : A study conducted on pyrimidine derivatives demonstrated that modifications in the structure can enhance cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) .
  • Antimicrobial Properties
    • The compound's structural characteristics suggest potential antimicrobial activity. Sulfur-containing compounds are often explored for their ability to combat bacterial infections.
    • Data Table : Comparative analysis of antimicrobial efficacy against various pathogens:
    Compound NameMIC (µg/mL)Pathogen
    N-(4-bromophenyl)-2-{...}32E. coli
    Control (Standard Antibiotic)16E. coli
  • Anti-inflammatory Effects
    • Some derivatives of similar structures have been studied for their anti-inflammatory properties. The presence of bromine and sulfur atoms may influence the compound's interaction with inflammatory pathways.
    • Research Insight : A recent publication highlighted that certain pyrimidine derivatives reduced inflammation markers in animal models of arthritis .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

(a) Pyrimidoindole vs. Triazole Derivatives
  • Target Compound: The pyrimidoindole core provides a rigid, planar structure conducive to π-π stacking interactions.
  • Triazole Analogs: Compounds such as 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () replace the pyrimidoindole with a 1,2,4-triazole ring. For example, the sulfamoylphenyl group in may enhance solubility but reduce membrane permeability compared to the bromophenyl acetamide in the target compound .
(b) Sulfanyl Acetamide vs. Sulfonamide Derivatives
  • Target Compound : The sulfanyl acetamide linker offers flexibility and hydrogen-bonding capacity.
  • Sulfonamide Analogs: N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () features a sulfonamide group, which is more polar and may improve water solubility.

Substituent Effects

(a) Aromatic Ring Modifications
  • 4-Bromophenyl vs. 4-Ethylphenyl: The compound N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () replaces bromine with an ethyl group.
  • Fluorophenyl vs. Bromophenyl : Fluorine in N-((4-fluorophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide () offers metabolic stability but weaker halogen bonding compared to bromine .
(b) Heterocyclic Substituents
  • Allyl (Prop-2-en-1-yl) vs. In contrast, the 3-methoxyphenyl group in provides electron-donating effects, which could modulate electronic properties of the pyrimidoindole core .

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Key Substituents Molecular Weight logP* (Predicted) Solubility (µg/mL)
Target Compound Pyrimidoindole 4-Bromophenyl, Allyl ~500 (estimated) 3.8 <10 (low)
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole 4-Ethylphenyl, 3-Methoxyphenyl 518.6 4.2 15–20
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 1,2,4-Triazole 4-Bromophenyl, Sulfamoylphenyl 561.8 2.5 >50 (high)
N-((4-fluorophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide Indole 4-Fluorophenyl, Chlorobenzoyl 561.8 3.0 30–40

*logP values estimated using ChemAxon software.

Key Research Findings

  • Bioactivity : Pyrimidoindole derivatives (e.g., ) show higher inhibitory activity against kinases like CDK2 compared to triazole analogs, likely due to enhanced π-stacking with ATP-binding pockets .
  • Metabolic Stability : Bromine substitution (target compound) improves metabolic stability over fluorine () in microsomal assays, with t₁/₂ values of 120 vs. 60 minutes .
  • Synthetic Accessibility : The allyl group in the target compound allows straightforward functionalization via thiol-ene click chemistry, a advantage over methoxyphenyl derivatives requiring multistep synthesis .

Biological Activity

N-(4-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound's structure is characterized by a pyrimidoindole core linked to a bromophenyl group and a sulfanyl moiety. The presence of these functional groups suggests various interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A related pyrimidoindole derivative demonstrated an IC50 value of less than 10 µM against the HeLa cervical cancer cell line, indicating potent antiproliferative activity .
  • Case Study 2 : Another study reported that thiazole-containing compounds showed comparable efficacy against A431 epidermoid carcinoma cells, suggesting that the sulfanyl group may enhance activity through specific molecular interactions .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted in several studies:

  • Research Findings : A derivative of the compound was tested for its anti-inflammatory properties and showed an inhibition rate of 83.4%, comparable to the standard drug Indomethacin (84.2%) . This suggests that the compound may modulate inflammatory pathways effectively.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated:

  • Research Findings : Compounds derived from thiazole and pyrimidine structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the structure was essential for enhancing antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureBiological Activity
Bromophenyl GroupEnhances lipophilicity and cell membrane penetration
Sulfanyl MoietyPotentially increases interaction with biological targets
Pyrimidoindole CoreAssociated with anticancer properties

Q & A

Basic: What synthetic methodologies are recommended for constructing the pyrimido[5,4-b]indole core in this compound?

The pyrimido[5,4-b]indole core is typically synthesized via cyclocondensation reactions. Key steps include:

  • Step 1: Formation of the indole precursor through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for halogenated aryl groups) .
  • Step 2: Introduction of the pyrimidine ring via condensation of amidines or thioureas with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid/HCl) .
  • Step 3: Functionalization of the sulfanyl-acetamide moiety using thiol-alkyne click chemistry or nucleophilic substitution with bromoacetamide derivatives .
    Optimize yields by controlling reaction temperature (70–100°C) and solvent polarity (DMF or THF) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrimidoindole core and acetamide group. Aromatic protons (δ 7.2–8.5 ppm) and sulfanyl protons (δ 3.8–4.2 ppm) are diagnostic .
  • HPLC: Employ reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>95%) and monitor byproducts from incomplete cyclization .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C22_{22}H18_{18}BrN4_4O2_2S: calculated 497.02, observed 497.03) .

Advanced: How can contradictory solubility data in literature be resolved for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from crystallinity variations or residual solvents. Methodological solutions include:

  • Polymorph Screening: Use X-ray diffraction (XRPD) to identify dominant crystalline forms and correlate with solubility profiles .
  • Co-solvent Systems: Test binary solvent mixtures (e.g., DMSO:PBS) to mimic physiological conditions while maintaining stability .
  • Thermogravimetric Analysis (TGA): Quantify residual solvent content (<0.5% w/w) to ensure accurate measurements .

Advanced: What strategies optimize the coupling efficiency of the sulfanyl-acetamide group?

Low yields in the sulfanyl-acetamide coupling step (e.g., 40–60%) are common due to steric hindrance. Solutions include:

  • Catalytic Systems: Use Cu(I)-catalyzed thiol-alkyne coupling (CuTC) or Mitsunobu conditions (DIAD/PPh3_3) to enhance regioselectivity .
  • Microwave-Assisted Synthesis: Reduce reaction time (30–60 min vs. 12 h) and improve yields (up to 85%) by accelerating kinetics .
  • Protecting Groups: Temporarily protect reactive sites (e.g., NH of pyrimidoindole with Boc) to prevent side reactions .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

  • Substituent Variation: Synthesize analogs with modified aryl (e.g., 4-fluorophenyl vs. 4-bromophenyl) or allyl groups to assess impact on target binding .
  • Enzyme Assays: Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC50_{50} values) .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., docking with PyMOL) to predict binding affinities and guide SAR .

Basic: What stability considerations are critical for long-term storage?

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the bromophenyl and allyl groups .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the sulfanyl-acetamide bond .
  • pH Stability: Confirm compound integrity in buffered solutions (pH 6–8) via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How to address discrepancies in reported biological activity across in vitro models?

Contradictory IC50_{50} values (e.g., 1–10 µM in cancer vs. 20–50 µM in bacterial assays) may arise from assay conditions:

  • Cell Line Variability: Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background .
  • Redox Interference: Include antioxidants (e.g., ascorbic acid) to mitigate false positives from thiol-mediated redox cycling .
  • Dose-Response Curves: Apply four-parameter logistic models (GraphPad Prism) to improve IC50_{50} accuracy .

Advanced: What computational methods predict metabolic liabilities of this compound?

  • CYP450 Metabolism: Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., allyl group oxidation) .
  • Glucuronidation Potential: Simulate UDP-glucuronosyltransferase (UGT) interactions with Molecular Operating Environment (MOE) .
  • In Silico Toxicity: Apply Derek Nexus to flag structural alerts (e.g., mutagenic bromophenyl derivatives) .

Basic: How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment (e.g., 1–10 µM, 1 h) .
  • Western Blotting: Quantify downstream phosphorylation (e.g., ERK1/2 for kinase inhibitors) .
  • Fluorescent Probes: Use BODIPY-labeled analogs for live-cell imaging and subcellular localization .

Advanced: What statistical approaches resolve batch-to-batch variability in biological assays?

  • ANOVA with Tukey’s Test: Compare means across batches (n ≥ 3) to identify outliers .
  • Principal Component Analysis (PCA): Reduce dimensionality in multi-parametric datasets (e.g., IC50_{50}, solubility, purity) .
  • Quality-by-Design (QbD): Implement DOE (Design-Expert®) to optimize synthesis and bioassay conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.